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Compound of Interest

Quercetin 7-O-(6"-O-malonyl)-
Compound Name:
beta-D-glucoside

cat. No.: B12299876

AN-ROS-MAE-001
Audience: Researchers, scientists, and drug development professionals.

Introduction Red onion (Allium cepa L.) scales, often discarded as agricultural waste, are a rich
source of valuable bioactive compounds, particularly flavonoids.[1] The primary flavonoids
present include quercetin and its derivatives, as well as anthocyanins such as cyanidin and
peonidin, which are responsible for the characteristic red-purple color.[1][2][3] These
compounds exhibit a wide range of therapeutic properties, including antioxidant, anti-
inflammatory, anti-diabetic, and cardioprotective effects.[4][5] Microwave-Assisted Extraction
(MAE) is a modern and green extraction technique that offers significant advantages over
conventional methods, including reduced solvent consumption, shorter extraction times, and
higher extraction yields.[6][7][8] This application note provides a detailed protocol for the
efficient extraction of flavonoids from red onion scales using MAE, along with methods for their
guantification and antioxidant activity assessment.

Experimental Protocols
Materials and Equipment

e Plant Material: Dry outer scales of red onions.

o Chemicals and Reagents: Ethanol (=95%), Methanol (HPLC grade), Acetonitrile (HPLC
grade), Acetic Acid, Quercetin standard (298%), 2,2-diphenyl-1-picrylhydrazyl (DPPH), Gallic

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b12299876?utm_src=pdf-interest
https://www.mdpi.com/2071-1050/14/19/11958
https://www.mdpi.com/2071-1050/14/19/11958
https://www.mdpi.com/2223-7747/10/11/2330
https://pmc.ncbi.nlm.nih.gov/articles/PMC9363841/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8339303/
https://www.researchgate.net/figure/TLC-profile-of-red-onion-scales-1-methanol-extract-2-quercetin-4-glucoside-3_fig2_262342436
https://www.proquest.com/openview/938429e531dce6ebb512a3fab02afa37/1?pq-origsite=gscholar&cbl=2032417
http://anais.infobibos.com.br/bcnp/Abstracts/ResumoBCNP_046.pdf
https://www.researchgate.net/publication/225562098_Microwave-Assisted_Extraction_of_Flavonoids_A_Review
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12299876?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

acid, Folin-Ciocalteu reagent, Sodium Carbonate, Aluminum Chloride, Sodium Nitrite,
Sodium Hydroxide, Deionized water.

e Equipment: Laboratory microwave extraction system (e.g., MARS 6), grinding mill, analytical
balance, centrifuge, UV-Vis spectrophotometer, High-Performance Liquid Chromatography
(HPLC) system with a UV or PDA detector, vortex mixer, pH meter, volumetric flasks,
pipettes, and standard laboratory glassware.

Sample Preparation

o Collect the dry, outermost scales of red onions.
e Wash the scales thoroughly with deionized water to remove any dirt and contaminants.
e Dry the scales at 40-50 °C in a hot air oven until a constant weight is achieved.

o Grind the dried scales into a fine powder (e.g., particle size of 180 um) using a laboratory
mill.[9]

» Store the resulting powder in an airtight container, protected from light and moisture, at room
temperature until extraction.

Microwave-Assisted Extraction (MAE) Protocol

o Accurately weigh 0.2-0.3 g of the dried red onion scale powder and place it into a microwave
extraction vessel.[6][10]

e Add the extraction solvent. A mixture of ethanol and water (e.g., 60-70% v/v) is commonly
effective.[9][11] The solvent-to-solid ratio can range from 20:1 to 40:1 mL/g.[11]

o Securely close the extraction vessels and place them in the microwave extractor.
o Set the MAE parameters. Typical conditions include:

o Microwave Power: 500-900 W[11]

o Extraction Time: 60-180 seconds[6][11]

o Temperature: 50-110 °C[6][10]
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Initiate the extraction program.
After extraction, allow the vessels to cool to room temperature.

Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the
solid residue.

Wash the residue with a small volume of the extraction solvent to ensure complete recovery
of flavonoids.

Combine the filtrates and transfer to a volumetric flask, making up to a final volume.

Centrifuge the extract at approximately 1700 x g for 5-10 minutes to pellet any remaining fine
particles.[10]

Collect the supernatant and store it at 4 °C in a dark container for subsequent analysis.

Total Flavonoid Content (TFC) Assay

Prepare a stock solution of the extract.

Pipette 1 mL of the extract into a 10 mL volumetric flask containing 4 mL of deionized water.
Add 0.3 mL of 5% sodium nitrite (NaNOz) solution and vortex.

After 5 minutes, add 0.3 mL of 10% aluminum chloride (AICI3) solution and vortex.

After another 6 minutes, add 2 mL of 1 M sodium hydroxide (NaOH) solution.

Immediately add deionized water to bring the final volume to 10 mL and mix thoroughly.
Measure the absorbance at 510 nm using a UV-Vis spectrophotometer against a blank.
Prepare a calibration curve using quercetin as a standard.

Express the TFC as milligrams of quercetin equivalents per gram of dry weight (mg QE/g
DW).
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Antioxidant Activity Assay (DPPH Radical Scavenging)

e Prepare a 6 x 10=> M solution of DPPH in methanol.[12]

e Add 100 pL of the red onion scale extract (at various concentrations) to 2 mL of the DPPH

solution.[12]

» Vortex the mixture and incubate in the dark at room temperature for 30-40 minutes.[10][12]

e Measure the absorbance at 515 nm.[10]

e The scavenging activity is calculated using the formula: % Inhibition = [(A_control -

A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution

without the extract, and A_sample is the absorbance with the extract.

¢ Results can be expressed as an ICso value (the concentration of extract required to

scavenge 50% of the DPPH radicals).

Data Presentation

Quantitative data from various studies on the MAE of flavonoids from red onion scales are

summarized below for comparative analysis.

Table 1: Optimal Conditions for Microwave-Assisted Extraction of Flavonoids from Red Onion

Scales
Parameter Optimal Value Source(s)
Microwave Power 700 - 770 W [6][11]
Extraction Time 65 - 120 seconds [6][11]
Solvent Ethanol or Methanol in Water [6][10]
Solvent Conc. 50% - 93.8% (Vv/V) [6][10][11]
Solvent-to-Solid Ratio 17.9:1 - 30:1 (mL/qg) [9][10]

| Temperature | 50 - 99.9 °C |[10][11] |
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Table 2: Yield of Flavonoids and Antioxidant Activity from Red Onion Scale Extracts

Parameter Reported Value Method Source(s)

27.20 * 1.55 mglg

Quercetin Yield MAE-HPLC [6]
DW

Total Flavonoid Yield 12.52% MAE [9]

Total Flavonols 7.557 £ 0.3261 mg/g MAE [10]

_ 10.90 +£ 0.88 mg

Total Phenolic Content MAE [11]

GAE/g DW
o o 12.08 + 0.0379 mg
Antioxidant Activity DPPH [10]

TE/g

| Antioxidant Activity | 79.80 umol/g DW | FRAP |[13] |

DW: Dry Weight; GAE: Gallic Acid Equivalents; TE: Trolox Equivalents; MAE: Microwave-
Assisted Extraction.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental mechanism of
flavonoid antioxidant action.
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Experimental Workflow for Flavonoid Extraction and Analysis
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Caption: Workflow from sample preparation to analysis.
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Mechanism of Flavonoid Antioxidant Action

Flavonoid Free Radical

(Ar-OH) (e.g., RO)

He donation

Radical Scavenging

Stable Flavonoid Radical Neutralized Molecule

(Ar-Oe)

(ROH)

Click to download full resolution via product page

Caption: Flavonoid neutralizing a free radical.

Conclusion

Microwave-assisted extraction is a highly efficient, rapid, and green method for isolating high-
value flavonoids from red onion scales. The optimized protocols presented here demonstrate
that parameters such as microwave power, extraction time, and solvent composition are critical
for maximizing extraction yield.[9][10] The resulting extracts, rich in quercetin and other
phenolic compounds, show significant antioxidant activity, highlighting their potential for use as
natural antioxidants in the food industry, as active ingredients in nutraceuticals, and as lead
compounds in drug discovery and development.[4][14] This application note provides a robust
framework for researchers to harness the therapeutic potential of this readily available
agricultural byproduct.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. mdpi.com [mdpi.com]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b12299876?utm_src=pdf-body-img
https://www.mdpi.com/2076-3417/14/20/9225
https://pmc.ncbi.nlm.nih.gov/articles/PMC9774159/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8339303/
https://jcoagri.uobaghdad.edu.iq/index.php/intro/article/view/1794
https://www.benchchem.com/product/b12299876?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2071-1050/14/19/11958
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12299876?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

2. Bioactive’s Characterization, Biological Activities, and In Silico Studies of Red Onion
(Allium cepa L.) Skin Extracts [mdpi.com]

3. Onion anthocyanins: Extraction, stability, bioavailability, dietary effect, and health
implications - PMC [pmc.ncbi.nlm.nih.gov]

4. Recent Advances in Bioactive Compounds, Health Functions, and Safety Concerns of
Onion (Allium cepa L.) - PMC [pmc.ncbi.nim.nih.gov]

5. researchgate.net [researchgate.net]

6. Development of Green and Efficient Extraction Methods of Quercetin from Red Onion
Scales Wastes Using Factorial Design for Method Optimization: A Comparative Study -
ProQuest [proquest.com]

7. anais.infobibos.com.br [anais.infobibos.com.br]
8. researchgate.net [researchgate.net]
9. mdpi.com [mdpi.com]

10. Optimization of a Microwave Assisted Extraction Method for Maximum Flavonols and
Antioxidant Activity of Onion Extracts - PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. mdpi.com [mdpi.com]

13. researchgate.net [researchgate.net]

14. jcoagri.uobaghdad.edu.iq [jcoagri.uobaghdad.edu.iq]

To cite this document: BenchChem. [Application Note: Microwave-Assisted Extraction of
Flavonoids from Red Onion Scales]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12299876#microwave-assisted-extraction-of-
flavonoids-from-red-onion-scales]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.mdpi.com/2223-7747/10/11/2330
https://www.mdpi.com/2223-7747/10/11/2330
https://pmc.ncbi.nlm.nih.gov/articles/PMC9363841/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9363841/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8339303/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8339303/
https://www.researchgate.net/figure/TLC-profile-of-red-onion-scales-1-methanol-extract-2-quercetin-4-glucoside-3_fig2_262342436
https://www.proquest.com/openview/938429e531dce6ebb512a3fab02afa37/1?pq-origsite=gscholar&cbl=2032417
https://www.proquest.com/openview/938429e531dce6ebb512a3fab02afa37/1?pq-origsite=gscholar&cbl=2032417
https://www.proquest.com/openview/938429e531dce6ebb512a3fab02afa37/1?pq-origsite=gscholar&cbl=2032417
http://anais.infobibos.com.br/bcnp/Abstracts/ResumoBCNP_046.pdf
https://www.researchgate.net/publication/225562098_Microwave-Assisted_Extraction_of_Flavonoids_A_Review
https://www.mdpi.com/2076-3417/14/20/9225
https://pmc.ncbi.nlm.nih.gov/articles/PMC9774159/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9774159/
https://www.researchgate.net/publication/349630463_Optimization_of_microwave_extraction_method_of_phenolic_compounds_from_red_onion_using_response_surface_methodology_and_inhibition_of_lipoprotein_low-density_oxidation
https://www.mdpi.com/2076-3921/10/11/1755
https://www.researchgate.net/figure/Total-flavonoids-content-of-onion-skin-extracts-of-fifteen-cultivars_tbl3_345780444
https://jcoagri.uobaghdad.edu.iq/index.php/intro/article/view/1794
https://www.benchchem.com/product/b12299876#microwave-assisted-extraction-of-flavonoids-from-red-onion-scales
https://www.benchchem.com/product/b12299876#microwave-assisted-extraction-of-flavonoids-from-red-onion-scales
https://www.benchchem.com/product/b12299876#microwave-assisted-extraction-of-flavonoids-from-red-onion-scales
https://www.benchchem.com/product/b12299876#microwave-assisted-extraction-of-flavonoids-from-red-onion-scales
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12299876?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b12299876?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12299876?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

